1-(3,5-Difluorobenzoyl)-2-methylpiperazine
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Description
“1-(3,5-Difluorobenzoyl)-2-methylpiperazine” is a chemical compound. It is also known as “1-(3,5-DIFLUOROBENZOYL)PIPERAZINE HYDROCHLORIDE” with a CAS Number: 1580741-84-9 . It has a molecular weight of 262.69 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3,5-Difluorobenzoyl chloride, a similar compound, has been used in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiator LY450108 . Another compound, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole (mdfpit), was prepared from thiourea, acetone, and 3,5-difluorobenzoyl bromide .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asNitric oxide synthase and Renin . These enzymes play crucial roles in various physiological processes, including blood pressure regulation and cellular signaling.
Mode of Action
This interaction can lead to changes in the physiological processes regulated by these targets .
Biochemical Pathways
Given its potential targets, it may influence pathways related tonitric oxide synthesis and the renin-angiotensin system . These pathways have downstream effects on a variety of physiological processes, including vasodilation, blood pressure regulation, and cellular signaling.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-8-7-15-2-3-16(8)12(17)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCJXXGBRATULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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